

An In-Depth Technical Guide to Lysionotin: Chemical Structure, Properties, and Biological Activities

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Compound of Interest

Compound Name: *Lysionotin*

Cat. No.: *B600186*

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Abstract

Lysionotin is a naturally occurring flavonoid with a growing body of research highlighting its significant pharmacological potential. As a trimethoxyflavone, its unique chemical structure underpins a range of biological activities, including anti-cancer, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the chemical structure and properties of **Lysionotin**, details its known biological activities with a focus on the underlying signaling pathways, and presents detailed experimental protocols for key assays cited in the literature. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

Lysionotin, also known as Nevadensin, is chemically defined as 5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one. Its structure is characterized by a flavone backbone with methoxy groups at positions 6 and 8, and hydroxy groups at positions 5 and 7 of the A-ring, and a methoxy group at the 4' position of the B-ring.

Table 1: Chemical and Physical Properties of **Lysionotin**

Property	Value	Reference
IUPAC Name	5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one	
Synonyms	Nevadensin	
CAS Number	152743-19-6	
Chemical Formula	C ₁₈ H ₁₆ O ₇	
Molecular Weight	344.32 g/mol	
Appearance	Solid	
Solubility	Soluble in DMSO (68 mg/mL)	
Melting Point	Not explicitly reported in reviewed literature.	
Boiling Point	Not explicitly reported in reviewed literature.	
SMILES	<chem>COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O</chem>	

Table 2: Spectroscopic Data of **Lysionotin**

Spectroscopic Data	Values	Reference
¹ H NMR	Data not fully available in reviewed literature.	
¹³ C NMR	Data not fully available in reviewed literature.	
FT-IR	Data not fully available in reviewed literature.	
UV-Vis (in Methanol)	Data not fully available in reviewed literature.	
Mass Spectrometry	Positive ion mode: m/z 328.06 (100%), 313.036 (29.73%), 343.0835 (14.11%)	[1]

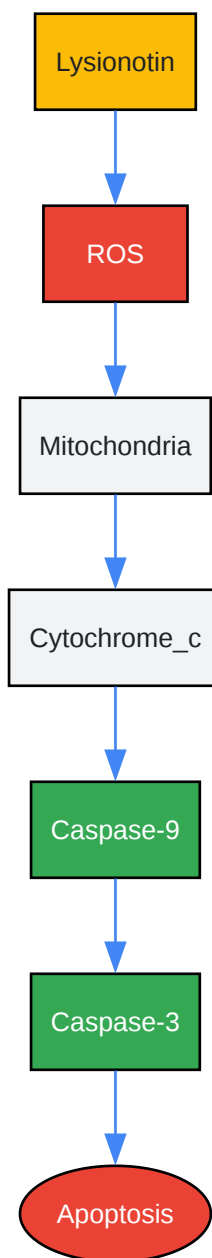
Biological Activities and Signaling Pathways

Lysionotin exhibits a range of biological activities, with significant research focused on its anti-cancer, anti-inflammatory, and antioxidant properties.

Anti-Cancer Activity

Lysionotin has demonstrated potent anti-cancer effects in various cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis, and the modulation of key signaling pathways.

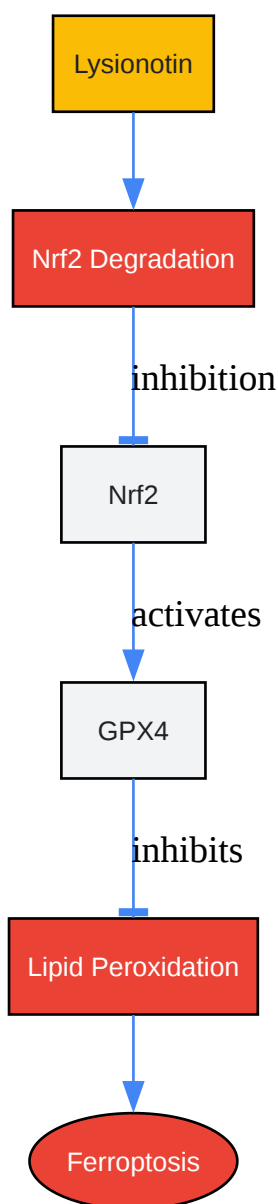
In hepatocellular carcinoma (HCC) cell lines such as HepG2 and SMMC-7721, **Lysionotin** has been shown to induce apoptosis through the caspase-3 mediated mitochondrial pathway.[2] This process involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of a cascade of apoptosis-related proteins.[2]



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Lysionotin-induced apoptosis in HCC.

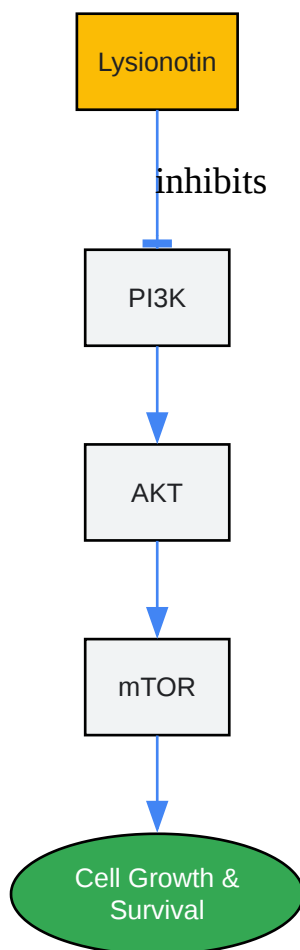
In colorectal cancer (CRC) cells, such as HCT116 and SW480, **Lysionotin** induces ferroptosis, a form of iron-dependent programmed cell death. This is achieved by promoting the degradation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response. The downregulation of Nrf2 leads to a decrease in the expression of its target genes, including GPX4, which protects cells from lipid peroxidation.



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Lysionotin-induced ferroptosis in CRC.

The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival, and its dysregulation is common in cancer. While direct studies on **Lysionotin**'s effect on this pathway are emerging, flavonoids, in general, are known to target and inhibit this signaling cascade, leading to reduced cancer cell proliferation and survival.

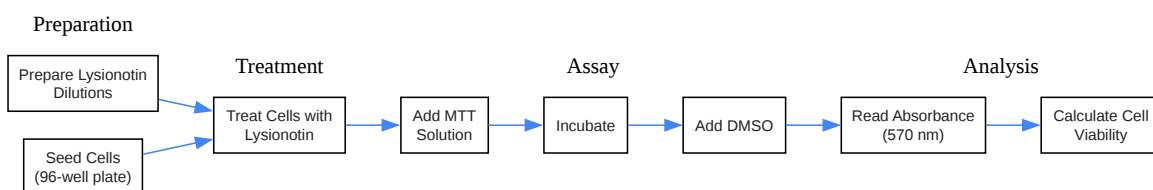
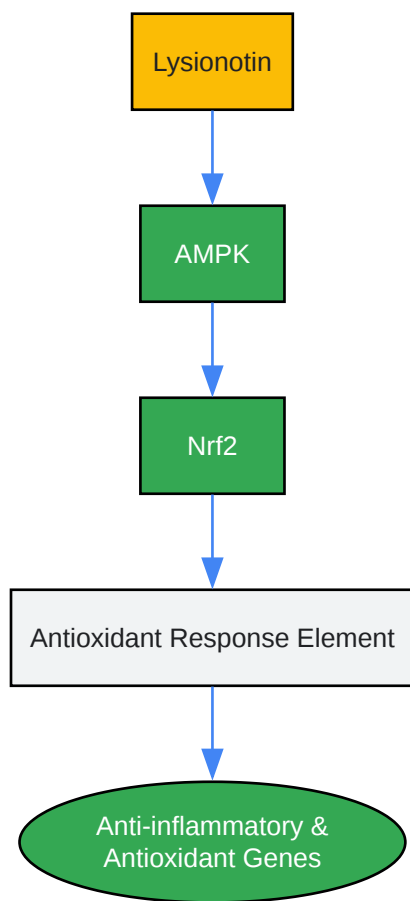


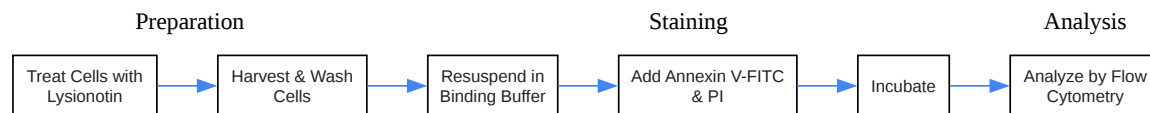
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Potential inhibition of the mTOR/AKT pathway by **Lysionotin**.

Anti-inflammatory Activity

Lysionotin has demonstrated significant anti-inflammatory properties. It can modulate inflammatory responses by affecting various signaling pathways, including the AMPK/Nrf2 pathway. In a model of acute lung injury, **Lysionotin** was shown to activate AMPK, which in turn activates Nrf2, leading to the expression of antioxidant and anti-inflammatory genes.





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References

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